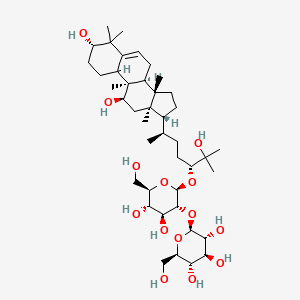

Mogroside IA-(1-3)-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H72O14 |

|---|---|

Molecular Weight |

801.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23?,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 |

InChI Key |

NZDCGZOHJTWGOX-PQNCJVOYSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of Mogroside IA-(1-3)-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] As a member of the mogroside family, which is renowned for its intense sweetness and potential health benefits, the isolation and characterization of minor mogrosides such as this compound are of significant interest for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural source of this compound and outlines a detailed, multi-step protocol for its extraction, separation, and purification from Siraitia grosvenorii. The methodologies described are based on established techniques for the separation of mogroside isomers, including advanced chromatographic methods.[4] Quantitative data on the distribution of major mogrosides in monk fruit is presented to provide a comparative context for the isolation of this minor constituent.

Natural Source

The sole identified natural source of this compound is the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang, a perennial vine belonging to the Cucurbitaceae family.[1][2][4] This plant is indigenous to Southern China, particularly the Guangxi province, and is cultivated for its intensely sweet fruit, which has been used for centuries in traditional Chinese medicine.[5] The sweetness of the fruit is primarily attributed to a mixture of mogrosides, with Mogroside V being the most abundant.[6][7] this compound is one of the many minor mogroside constituents.

Isolation and Purification Workflow

The isolation of this compound from Siraitia grosvenorii is a challenging task due to its low abundance relative to other major mogrosides and the presence of numerous structurally similar isomers.[4] The following workflow outlines a general yet detailed strategy for its successful isolation and purification, adapted from established protocols for mogroside separation.

References

An In-depth Technical Guide to Mogroside IA-(1-3)-glucopyranoside: Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mogroside IA-(1-3)-glucopyranoside, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document details its discovery, structural elucidation through advanced spectroscopic techniques, and potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Initial Characterization

This compound, also referred to in scientific literature as 20-hydroxy-11-oxomogroside IA1, was first isolated from the unripe fruits of Siraitia grosvenorii.[1] The discovery was part of broader research into the chemical constituents of Luo Han Guo, a plant renowned for its intensely sweet compounds known as mogrosides.[2][3] The initial characterization identified it as a new cucurbitane triterpene glycoside.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [1] |

| Molecular Weight | 801.01 g/mol | [1] |

| Source | Unripe fruits of Siraitia grosvenorii | [1] |

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction and Isolation

The general procedure for extracting mogrosides from Siraitia grosvenorii fruits is as follows:

-

Extraction: The dried and powdered fruit material is typically extracted with a solvent such as methanol (B129727) or a methanol-water mixture.[3]

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, including silica (B1680970) gel and reversed-phase (e.g., ODS) chromatography.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC.[1]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure, including the stereochemistry and the linkages of the sugar moieties to the aglycone.

Quantitative Data for Structural Characterization

The following tables summarize the key NMR spectroscopic data for the structural elucidation of 20-hydroxy-11-oxomogroside IA1, which is synonymous with this compound.

Table 2: ¹³C-NMR Data for the Aglycone of 20-hydroxy-11-oxomogroside IA1 (in C5D5N, 125 MHz)

| Carbon No. | Chemical Shift (δC) | Carbon No. | Chemical Shift (δC) |

| 1 | 38.1 | 16 | 28.5 |

| 2 | 27.0 | 17 | 50.5 |

| 3 | 89.2 | 18 | 17.0 |

| 4 | 39.9 | 19 | 20.0 |

| 5 | 142.1 | 20 | 72.9 |

| 6 | 121.1 | 21 | 28.2 |

| 7 | 30.1 | 22 | 35.1 |

| 8 | 41.2 | 23 | 32.0 |

| 9 | 50.1 | 24 | 78.1 |

| 10 | 37.8 | 25 | 71.9 |

| 11 | 211.9 | 26 | 29.8 |

| 12 | 50.9 | 27 | 26.8 |

| 13 | 48.1 | 28 | 31.0 |

| 14 | 49.8 | 29 | 17.5 |

| 15 | 33.1 | 30 | 26.0 |

Data adapted from Li et al., 2006.

Table 3: ¹³C-NMR Data for the Sugar Moieties of 20-hydroxy-11-oxomogroside IA1 (in C5D5N, 125 MHz)

| Glycosyl Unit | Carbon No. | Chemical Shift (δC) |

| C-3 Glc | 1' | 107.1 |

| 2' | 75.8 | |

| 3' | 78.8 | |

| 4' | 72.0 | |

| 5' | 78.2 | |

| 6' | 63.1 | |

| C-24 Glc | 1'' | 105.9 |

| 2'' | 75.5 | |

| 3'' | 78.6 | |

| 4'' | 71.8 | |

| 5'' | 78.1 | |

| 6'' | 62.9 |

Data adapted from Li et al., 2006.

Biological Activities and Potential Signaling Pathways

While specific biological activities for this compound have not been extensively reported, other mogrosides from Siraitia grosvenorii have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2] It is plausible that this compound shares some of these activities. For instance, some mogrosides are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Further research is warranted to specifically investigate the bioactivities of this compound and elucidate its mechanisms of action.

Conclusion

This compound is a structurally interesting natural product from Siraitia grosvenorii. Its complete characterization provides a basis for further investigation into its pharmacological properties. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers working on the isolation, identification, and biological evaluation of novel mogrosides and other triterpenoid (B12794562) glycosides. Future studies should focus on the specific biological activities of this compound and its potential therapeutic applications.

References

An In-Depth Technical Guide to Mogroside IA-(1-3)-glucopyranoside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside and a member of the mogroside family of compounds, which are the primary sweetening agents in the fruit of Siraitia grosvenorii (Luo Han Guo). While the broader class of mogrosides has garnered significant attention for its intense sweetness and potential therapeutic applications, specific data on individual isomers such as this compound are limited in publicly accessible scientific literature. This guide synthesizes the available information on its chemical structure and properties, drawing parallels from closely related mogrosides where direct data is absent. A comprehensive search of scientific databases reveals a notable gap in the experimental characterization and biological evaluation of this specific compound, highlighting an area ripe for future research.

Chemical Structure and Basic Properties

This compound is a derivative of the aglycone mogrol (B2503665), which is a tetracyclic triterpenoid. The core structure is characterized by a cucurbitane skeleton. The nomenclature "IA-(1-3)-glucopyranoside" specifies the glycosylation pattern. "Mogroside IA" indicates a mogrol core with a single glucose molecule attached at the C-3 position. The "(1-3)-glucopyranoside" extension signifies an additional glucose unit linked to the first glucose at the C-3 position via a β-(1→3) glycosidic bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₂O₁₄ | [1][2] |

| Molecular Weight | 801.01 g/mol | [1][2] |

| Natural Source | Siraitia grosvenorii (Luo Han Guo) | [1][2] |

| Appearance | White to off-white powder (presumed) | General knowledge of purified mogrosides |

| Solubility | Soluble in water and lower alcohols (presumed) | General knowledge of glycosylated natural products |

| Purity | Commercially available up to ≥98% | [2] |

Experimental Data and Protocols

A thorough review of scientific literature did not yield specific experimental data for this compound, such as NMR, mass spectrometry, or specific optical rotation values. However, the general methodologies for the isolation and characterization of mogroside isomers are well-established.

General Experimental Protocols for Mogroside Isolation and Purification

The isolation of specific mogroside isomers from Siraitia grosvenorii extract is a multi-step process that typically involves extraction, preliminary purification, and fine separation.

Workflow for Mogroside Isomer Separation

Caption: General workflow for the isolation and purification of mogroside isomers.

Detailed Methodologies:

-

Extraction: Dried and powdered fruit of Siraitia grosvenorii is typically extracted with hot water or an ethanol-water mixture. This process is often repeated multiple times to ensure a high yield of the water-soluble mogrosides.[3][4][5]

-

Enrichment: The crude extract is often passed through a macroporous resin column.[4][5] The resin adsorbs the mogrosides, which can then be eluted with a higher concentration of ethanol, effectively removing more polar impurities like sugars and salts.

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction, containing a mixture of mogroside isomers, is subjected to preparative or semi-preparative HPLC for the separation of individual compounds.[6] A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[6]

-

Structural Elucidation: The structure of the isolated isomer is then confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure, including the stereochemistry and the positions of the glycosidic linkages.

-

Biological Properties and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Research has predominantly focused on the more abundant mogrosides, such as Mogroside V.

Postulated Biological Activities Based on Related Compounds

Based on studies of other mogrosides, it is plausible that this compound may exhibit some of the following activities:

-

Anti-inflammatory effects: Mogrosides have been shown to inhibit the production of inflammatory mediators.

-

Antioxidant properties: Mogrosides can act as scavengers of reactive oxygen species.

-

Metabolic regulation: Some mogrosides have been investigated for their potential to modulate glucose metabolism.

It is crucial to note that these are extrapolations, and dedicated experimental work is required to confirm any biological activity for this specific compound.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized signaling pathways potentially modulated by mogrosides.

Conclusion and Future Directions

This compound is a structurally defined natural product from Siraitia grosvenorii. While its basic chemical identity is known, there is a significant dearth of publicly available experimental data regarding its physicochemical properties, biological activities, and mechanisms of action. The methodologies for its isolation and characterization can be inferred from the extensive research on other mogrosides.

Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive spectroscopic analysis (NMR, MS) and to evaluate its biological activities in various in vitro and in vivo models. Such studies would be invaluable in determining if this specific isomer possesses unique properties that differentiate it from other mogrosides and could hold potential for applications in the food, pharmaceutical, and biotechnology industries.

References

An In-depth Technical Guide to the Biosynthesis of Mogroside IA and its Putative Glucosylation in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii), are of significant interest for their potential as natural, non-caloric sweeteners and their various pharmacological activities. This technical guide provides a detailed overview of the core biosynthesis pathway leading to Mogroside IA, a key intermediate in the mogroside family. Furthermore, it explores the putative subsequent glycosylation to form Mogroside IA-(1-3)-glucopyranoside, a specific derivative. This document synthesizes current knowledge on the enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for key research methodologies, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Siraitia grosvenorii, a perennial vine native to southern China, produces a class of cucurbitane-type triterpenoid glycosides known as mogrosides. These compounds are renowned for their intense sweetness, which can be up to 300 times that of sucrose, without contributing calories. The biosynthesis of mogrosides involves a complex series of enzymatic reactions, starting from the general isoprenoid pathway and culminating in a variety of glycosylated mogrol (B2503665) derivatives. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing mogroside production and for the synthesis of novel sweetener compounds. This guide focuses on the formation of Mogroside IA and its potential conversion to this compound.

The Core Biosynthesis Pathway of Mogroside IA

The biosynthesis of Mogroside IA begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidation and glycosylation steps. The key enzyme families involved are squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs)[1][2][3].

The pathway can be summarized as follows:

-

From Squalene to Cucurbitadienol (B1255190): The pathway initiates with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids, to form the cucurbitane skeleton, cucurbitadienol. This reaction is catalyzed by the enzyme cucurbitadienol synthase (CS).

-

Hydroxylation to Mogrol: Cucurbitadienol undergoes a series of hydroxylation reactions at positions C-11 and C-25, catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the aglycone mogrol.

-

Glycosylation of Mogrol to Mogroside IA: Mogrol is then glycosylated by specific UDP-glucosyltransferases (UGTs). The formation of Mogroside IA involves the addition of a single glucose molecule to the C-24 hydroxyl group of mogrol. The enzyme responsible for this specific reaction has been identified as UGT720-269-1[4].

Visualizing the Pathway to Mogroside IA

Putative Biosynthesis of this compound

While the biosynthesis of Mogroside IA is relatively well-characterized, the specific enzymatic step leading to this compound is not explicitly detailed in the currently available literature. Based on the known mechanisms of mogroside biosynthesis, it is hypothesized that this compound is formed through the further glycosylation of Mogroside IA. This would involve a specific UGT capable of catalyzing the formation of a (1->3) glycosidic bond by adding a glucose molecule to the existing glucose moiety at the C-24 position of Mogroside IA. The identification and characterization of this specific UGT remains a subject for future research.

Hypothesized Final Step

Quantitative Data

Quantitative analysis of mogrosides is crucial for understanding their accumulation during fruit development and for quality control of monk fruit products. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common method for accurate quantification.

Table 1: Concentration of Key Mogrosides During Fruit Development

| Days After Flowering (DAF) | Mogroside IIE (μg/g DW) | Mogroside V (μg/g DW) | Siamenoside I (μg/g DW) |

| 15 | 158.84 ± 9.98 | 23.08 ± 3.7 | ND |

| 34 | 570.51 ± 59.09 | 42.58 ± 5.36 | ND |

| 51 | - | - | - |

| 77 | - | - | - |

| 103 | - | - | - |

| Data adapted from a study on mogroside accumulation. Note: Data for Mogroside IA was not specifically available in the cited literature, and "-" indicates data not provided in the source. ND = Not Detected. |

Table 2: Kinetic Parameters of a Key UDP-Glucosyltransferase

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

| UGT94-289-3 | Mogroside IIE | 150 ± 20 | 0.018 ± 0.001 | 0.00012 |

| This table presents kinetic data for UGT94-289-3, which is involved in the later stages of mogroside biosynthesis, to illustrate the type of quantitative data available for these enzymes. Kinetic data for UGT720-269-1 with mogrol as a substrate is a key area for future research. |

Experimental Protocols

Heterologous Expression and Purification of S. grosvenorii UGTs

This protocol describes a general method for the expression of plant UGTs in E. coli, which can be adapted for the characterization of enzymes like UGT720-269-1.

Workflow Diagram:

Methodology:

-

Gene Cloning:

-

Isolate total RNA from young S. grosvenorii fruit tissue.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the target UGT gene (e.g., UGT720-269-1) using gene-specific primers.

-

Clone the PCR product into a suitable expression vector, such as pET-28a, which adds a His-tag for purification.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged UGT protein with elution buffer containing imidazole.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

UGT Enzyme Activity Assay

This protocol outlines a method to determine the activity of a purified UGT enzyme with mogrol as a substrate.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM DTT

-

1 mM UDP-glucose

-

100 µM mogrol (dissolved in DMSO)

-

Purified UGT enzyme (1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Analysis:

-

Centrifuge the mixture to precipitate the enzyme.

-

Analyze the supernatant by HPLC-MS/MS to identify and quantify the product (Mogroside IA).

-

HPLC-MS/MS Analysis of Mogrosides

This protocol provides a general framework for the quantitative analysis of mogrosides.

Logical Relationship of Analytical Components:

Methodology:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific mogrosides.

-

MRM Transitions: Specific precursor-to-product ion transitions for each mogroside of interest need to be determined using authentic standards.

-

Conclusion and Future Directions

The biosynthesis pathway of Mogroside IA in Siraitia grosvenorii is a multi-step process involving several key enzyme families, with the final glycosylation of mogrol being catalyzed by UGT720-269-1. While the formation of Mogroside IA is established, the specific enzymatic conversion to this compound has yet to be elucidated. Future research should focus on identifying and characterizing the specific UDP-glucosyltransferase responsible for this 1-3 linkage. Such studies will not only complete our understanding of the mogroside biosynthetic network but also provide valuable enzymatic tools for the biotechnological production of novel, high-potency sweeteners. The protocols and data presented in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.

References

An In-Depth Technical Guide to the Preliminary In Vitro Effects of Mogrosides

Disclaimer: This technical guide addresses the in vitro effects of mogrosides, a class of triterpenoid (B12794562) glycosides isolated from Siraitia grosvenorii (monk fruit). Due to the limited availability of specific research on Mogroside IA-(1-3)-glucopyranoside, this document summarizes findings on closely related mogrosides and mogroside extracts to provide a comprehensive overview for researchers, scientists, and drug development professionals. The presented data and protocols are derived from studies on compounds such as Mogroside V, 11-oxo-mogroside V, and standardized mogroside extracts.

Introduction

Mogrosides, the primary sweetening components of monk fruit, have garnered significant interest for their potential therapeutic applications. These cucurbitane-type triterpenoid glycosides are recognized for a range of biological activities, including antioxidant and antiglycation properties.[1] This guide provides a detailed summary of the available in vitro data, experimental methodologies, and associated signaling pathways to facilitate further research and development.

Quantitative Data on In Vitro Effects

The following tables summarize the quantitative data from various in vitro studies on mogrosides and mogroside extracts.

Table 1: Antioxidant Activity of Mogrosides

| Compound/Extract | Assay | EC50 / IC50 (µg/mL) | Reference |

| Mogroside V | Superoxide (B77818) (O₂⁻) Scavenging | > 11-oxo-mogroside V | [1][2] |

| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | [1][2] |

| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | > 11-oxo-mogroside V | [1][2] |

| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [1][2] |

| Mogroside V | Hydroxyl (•OH) Radical Scavenging | 48.44 | [1][2] |

| 11-oxo-mogroside V | Hydroxyl (•OH) Radical Scavenging | 146.17 | [1][2] |

| 11-oxo-mogroside V | •OH-induced DNA Damage Inhibition | 3.09 | [1][2] |

| Mogroside Extract (MGE) | DPPH Radical Scavenging | 1118.1 | [3] |

| Mogroside Extract (MGE) | ABTS Radical Scavenging | 1473.2 | [3] |

| Ascorbic Acid (Control) | DPPH Radical Scavenging | 9.6 | [3] |

| Trolox (Control) | ABTS Radical Scavenging | 47.9 | [3] |

Table 2: Antiglycation Activity of Mogroside Extract (MGE)

| Assay | MGE Concentration (µg/mL) | % Inhibition / Effect | Reference |

| Fluorescent AGEs Formation | 500 | 58.5% inhibition | [3] |

| Protein Carbonyls | 500 | 26.7% inhibition | [3] |

| Nε-(carboxymethyl) lysine (B10760008) (CML) | 500 | 71.2% inhibition | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Antioxidant Activity Assays (Chemiluminescence Method)[4]

Objective: To quantify the scavenging effect of mogrosides on reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

Materials:

-

Purified mogroside sample

-

Luminol

-

Tris-HCl buffer

-

Pyrogallol (for O₂⁻ generation)

-

H₂O₂ solution

-

FeSO₄-EDTA (for •OH generation)

-

Chemiluminescence detector

Protocols:

-

Superoxide (O₂⁻) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the mogroside sample.

-

Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.

-

Immediately measure the chemiluminescence intensity over time.

-

Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.

-

Add varying concentrations of the mogroside sample.

-

Measure the chemiluminescence intensity.

-

-

Hydroxyl Radical (•OH) Scavenging:

-

Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of the mogroside sample to the system.

-

Measure the chemiluminescence intensity. Inhibition of chemiluminescence indicates •OH scavenging.

-

Data Analysis:

-

For each ROS, plot the percentage of inhibition against the sample concentration.

-

Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.

In Vitro Antiglycation Assay (BSA-Glucose Model)[3][5]

Objective: To determine the inhibitory effect of a mogroside extract on the formation of advanced glycation end-products (AGEs).

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Mogroside Extract (MGE)

-

Aminoguanidine (B1677879) (AG) as a positive control

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

-

Sodium azide

-

Microplate reader

Protocol:

-

Prepare reaction mixtures in 0.1 M PBS (pH 7.4) containing 10 mg/mL BSA, 0.5 M glucose, and 0.02% sodium azide.

-

Add MGE at different concentrations (e.g., 31, 125, and 500 µg/mL) to the reaction mixtures.

-

Prepare a positive control with 500 µg/mL aminoguanidine instead of MGE.

-

Prepare a blank containing BSA and glucose without any inhibitor.

-

Incubate all mixtures in the dark at 37°C for 4 weeks.

-

At weekly intervals, take aliquots to measure the formation of fluorescent AGEs.

-

Measure fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis:

-

Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (FI of sample / FI of blank)] x 100 where FI is the fluorescence intensity.

Signaling Pathways

Mogrosides have been shown to modulate several key signaling pathways in vitro.

AMPK Signaling Pathway

Mogroside V and its aglycone, mogrol, have been identified as potent activators of AMP-activated protein kinase (AMPK).[4] Activation of AMPK plays a crucial role in regulating cellular energy metabolism.

Caption: Mogroside V activation of the AMPK signaling pathway.

TLR4-MyD88 Signaling Pathway

Mogroside V has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway.[5]

Caption: Inhibition of the TLR4-MyD88 pathway by Mogroside V.

Experimental Workflow for In Vitro Antioxidant and Antiglycation Studies

The following diagram illustrates a general workflow for investigating the in vitro effects of mogrosides.

Caption: General experimental workflow for mogroside in vitro studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Mogroside IA-(1-3)-glucopyranoside and its Role as a Natural Sweetener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside and a constituent of the natural sweetener extract from the monk fruit, Siraitia grosvenorii. While not the most abundant mogroside, its structure contributes to the overall sweetness profile and offers a subject of interest for structure-activity relationship studies in the development of novel sweeteners. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its role within the broader context of mogroside sweeteners, and detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this guide elucidates the biosynthetic pathway of mogrosides and the signaling cascade of sweet taste perception, supported by structured data and visual diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

The demand for natural, non-caloric, high-intensity sweeteners has grown significantly in response to global health concerns related to sugar consumption, such as obesity and type 2 diabetes. Monk fruit (Siraitia grosvenorii) has emerged as a prominent source of such sweeteners, with its intense sweetness attributed to a class of compounds known as mogrosides.[1] These triterpene glycosides are several hundred times sweeter than sucrose (B13894).[2]

This compound is one of the various mogrosides found in monk fruit. While Mogroside V is the most abundant and well-studied, the diverse structures of other mogrosides, including this compound, contribute to the overall taste profile and are of significant interest for understanding the chemical basis of sweetness. This guide focuses on the technical aspects of this compound, providing a resource for its study and potential applications.

Biochemical and Physicochemical Properties

This compound is a glycoside of mogrol, the aglycone common to most mogrosides. Its chemical structure and properties are key to its function.

Table 1: Physicochemical Properties of this compound and the Related Mogroside V

| Property | This compound | Mogroside V (for comparison) |

| Molecular Formula | C42H72O14[3] | C60H102O29 |

| Molecular Weight | 801.01 g/mol [3] | 1287.4 g/mol |

| Appearance | White to off-white solid | White to pale-yellow crystalline powder[4] |

| Sweetness (relative to sucrose) | Data not readily available | 200–350 times sweeter than sucrose[2][5] |

| Solubility | May be soluble in DMSO, water, and ethanol[6] | High aqueous and ethanolic solubility[4] |

| Thermal Stability | Data not readily available | Stable at 100-150°C for 4 hours and in boiling water for up to 8 hours[7] |

| pH Stability | Data not readily available | Stable in a pH range of 2-10[4][8] |

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex process involving multiple enzymatic steps, starting from the precursor squalene. This pathway is crucial for the production of the sweet compounds in monk fruit.[7]

The key enzyme families involved in the biosynthesis of mogrosides are:

-

Squalene epoxidases

-

Triterpenoid synthases

-

Epoxide hydrolases

-

Cytochrome P450s

-

UDP-glucosyltransferases

The pathway proceeds through the formation of the aglycone mogrol, which is then subjected to a series of glycosylation steps to produce the various mogrosides.[5][7]

Sweet Taste Signaling Pathway

The sweet taste of mogrosides is perceived through the activation of the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.[4][9] Binding of a sweet molecule to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii

This protocol describes a general method for the extraction of mogrosides from dried monk fruit.

Workflow for Mogroside Extraction

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

70% (v/v) Ethanol (B145695) in deionized water

-

Ultrasonic bath or probe sonicator

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a desired amount of powdered monk fruit.

-

Add the powder to a flask with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Separate the liquid extract from the solid residue by filtration or centrifugation.

-

Collect the supernatant and repeat the extraction process on the residue two more times to maximize yield.

-

Combine the supernatants from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution is the crude mogroside extract.

Purification of Mogrosides by Column Chromatography

This protocol outlines a general procedure for the purification of mogrosides from the crude extract using macroporous resin chromatography.

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., AB-8)

-

Chromatography column

-

Deionized water

-

Aqueous ethanol solutions of varying concentrations (e.g., 20%, 40%, 60%, 80%)

-

Fraction collector

Procedure:

-

Pack a chromatography column with the macroporous resin and equilibrate with deionized water.

-

Load the crude mogroside extract onto the column.

-

Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

-

Elute the column with a stepwise gradient of aqueous ethanol, starting with a low concentration (e.g., 20%) and gradually increasing to higher concentrations (e.g., 40%, 60%, 80%).

-

Collect fractions using a fraction collector.

-

Analyze the fractions for the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the desired mogrosides.

-

Concentrate the pooled fractions under reduced pressure to obtain a purified mogroside extract.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantitative analysis of mogrosides.

Table 2: HPLC Parameters for Mogroside Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Gradient | Example: 20-40% Acetonitrile over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 203 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10-20 µL |

Procedure:

-

Prepare standard solutions of known concentrations of the target mogroside(s) in the mobile phase.

-

Prepare the sample for analysis by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the mogrosides in the sample by comparing their retention times and peak areas to those of the standards.

Sensory Evaluation

This protocol describes a general method for assessing the sweetness of mogroside solutions.

Materials:

-

Purified mogroside sample

-

Sucrose (for reference)

-

Deionized water

-

Trained sensory panel (8-12 members)

Procedure:

-

Panelist Training: Train panelists to recognize and rate the intensity of sweet taste using a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).

-

Sample Preparation: Prepare a series of solutions of the mogroside sample at different concentrations in deionized water.

-

Testing Protocol (e.g., Two-Alternative Forced Choice):

-

Present panelists with pairs of samples, one containing the mogroside solution and the other a reference solution (e.g., a specific concentration of sucrose or plain water).

-

Ask panelists to identify the sweeter sample.

-

The concentration at which the mogroside solution is perceived as equally sweet to a reference sucrose solution can be used to determine its relative sweetness.

-

-

Data Analysis: Analyze the data statistically to determine the sweetness intensity and profile of the mogroside sample.

Conclusion

This compound, as a component of the natural sweetener from monk fruit, plays a role in the complex sensory profile of this increasingly popular sugar substitute. While specific quantitative data for this individual mogroside are limited, the established methodologies for the extraction, purification, and analysis of the broader mogroside class provide a solid foundation for further research. The elucidation of the mogroside biosynthetic pathway and the sweet taste signaling cascade offers valuable insights for metabolic engineering and the development of novel sweeteners. This technical guide serves as a comprehensive resource for scientists and researchers in the field, aiming to facilitate further investigation into the properties and potential applications of this compound and other related natural sweeteners.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | Natural Products 1 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 6. Mogroside - Wikipedia [en.wikipedia.org]

- 7. standards.chromadex.com [standards.chromadex.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Applications of Mogroside IA-(1-3)-glucopyranoside: A Technical Guide

Disclaimer: This technical guide explores the potential therapeutic applications of Mogroside IA-(1-3)-glucopyranoside. It is important to note that publicly available research specifically on this compound is limited. Therefore, this document extrapolates potential applications based on the well-documented bioactivities of the broader mogroside family, a class of triterpenoid (B12794562) glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). The information presented herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a definitive guide to the therapeutic use of this specific compound.

Introduction to Mogrosides

Mogrosides are the primary active constituents of Siraitia grosvenorii, responsible for its intense sweetness.[1][2] Beyond their use as natural, non-caloric sweeteners, mogrosides have garnered significant scientific interest for their diverse pharmacological activities.[3][4] These activities include, but are not limited to, antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects.[2][3][5] The general structure of mogrosides consists of a mogrol (B2503665) aglycone linked to a varying number of glucose units. The specific glycosidic linkages and the number of glucose moieties influence their biological properties. While data on this compound is scarce, the extensive research on other mogrosides, such as Mogroside V and Mogroside IIIE, provides a strong foundation for exploring its potential therapeutic applications.

Potential Therapeutic Applications

Based on the activities of the broader mogroside family, this compound may exhibit potential in the following therapeutic areas:

Anti-inflammatory Effects

Mogrosides have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.[4][6] This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways.

Mechanism of Action: Mogrosides have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] For instance, Mogroside V has been shown to alleviate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway.[7]

Signaling Pathway Diagram: Anti-inflammatory Action of Mogrosides

Caption: Inhibition of LPS-induced inflammatory pathways by mogrosides.

Antioxidant Activity

Mogrosides are known to possess significant antioxidant properties, scavenging various reactive oxygen species (ROS).[9][10] This activity is crucial in combating oxidative stress, a key contributor to numerous chronic diseases.

Quantitative Data: The antioxidant capacity of mogrosides has been quantified using various assays. The half-maximal effective concentration (EC50) values for scavenging different ROS are summarized below.

| Mogroside Derivative | ROS Scavenged | EC50 (µg/mL) | Reference |

| Mogroside V | Hydroxyl radical (•OH) | 48.44 | [10] |

| 11-oxo-mogroside V | Superoxide anion (O₂⁻) | 4.79 | [10] |

| 11-oxo-mogroside V | Hydrogen peroxide (H₂O₂) | 16.52 | [10] |

| 11-oxo-mogroside V | •OH-induced DNA damage | 3.09 | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a general method for assessing the antioxidant activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.[11]

-

Anti-Cancer Potential

Emerging evidence suggests that mogrosides may possess anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis.[12][13][14]

Mechanism of Action: Mogroside V has been shown to inhibit the proliferation of pancreatic cancer cells by promoting apoptosis and arresting the cell cycle.[12][14] This effect is potentially mediated through the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Mogroside IVe has also been reported to induce apoptosis in colorectal and laryngeal cancer cells by upregulating p53 and downregulating p-ERK1 and MMP-9.[15]

Signaling Pathway Diagram: Anti-Cancer Action of Mogrosides

Caption: Modulation of STAT3 signaling by mogrosides in cancer cells.

Management of Metabolic Disorders

Mogrosides have shown promise in the management of metabolic disorders, particularly diabetes, by improving glucose homeostasis and insulin (B600854) sensitivity.[16][17]

Mechanism of Action: Mogrosides can stimulate insulin secretion from pancreatic β-cells.[18] Furthermore, they have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.[19] Activation of AMPK can lead to improved glucose uptake and reduced gluconeogenesis. Mogroside IIIE has been shown to alleviate gestational diabetes mellitus by activating the AMPK signaling pathway.[20]

Experimental Workflow: In Vivo Gestational Diabetes Mellitus (GDM) Model

Caption: Workflow for evaluating Mogroside IIIE in a GDM mouse model.[20]

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of mogrosides is an important consideration for their therapeutic development. Studies on Mogroside V indicate that it has a relatively short time to reach peak plasma concentration (Tmax of 45 minutes) and a moderate elimination half-life (138.5 minutes), suggesting good druggability.[21] However, the oral bioavailability of some mogrosides can be low, as they may be metabolized by gut microbiota before absorption.[22] Further research is needed to understand the specific pharmacokinetic properties of this compound.

Conclusion and Future Directions

While specific data on this compound is currently lacking, the extensive body of research on the mogroside family strongly suggests its potential for therapeutic applications in inflammatory diseases, cancer, and metabolic disorders. Its potential antioxidant properties further enhance its profile as a promising lead compound for drug discovery.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods to isolate and purify this compound in sufficient quantities for biological evaluation.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to specifically evaluate the anti-inflammatory, anti-cancer, and anti-diabetic activities of this compound.

-

Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways modulated by this specific mogroside.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability and potential as a therapeutic agent.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]

- 14. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 15. researchgate.net [researchgate.net]

- 16. eprafarms.com [eprafarms.com]

- 17. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Mogroside V: A Review of Its Structure, Synthesis, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. frontiersin.org [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Technical Whitepaper: An Analysis of the Hypoglycemic Properties of Mogrosides with a Focus on Mogroside IA-(1-3)-glucopyranoside

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the hypoglycemic properties of Mogroside IA-(1-3)-glucopyranoside have been identified. This document synthesizes the extensive research on closely related mogrosides, primarily Mogroside V, and the general mogroside-rich extracts from Siraitia grosvenorii (Luo Han Guo) to infer potential mechanisms and properties. The experimental data and pathways described herein pertain to these related compounds and should be considered as a predictive framework for the target compound.

Introduction

Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, is a source of intensely sweet triterpenoid (B12794562) glycosides called mogrosides. These compounds are widely used as non-caloric natural sweeteners and have garnered significant scientific interest for their potential therapeutic effects, particularly in the context of metabolic disorders like type 2 diabetes.[1][2] The hypoglycemic and anti-diabetic activities of mogroside extracts and their principal components, such as Mogroside V, have been attributed to several mechanisms, including the stimulation of insulin (B600854) secretion, modulation of key metabolic signaling pathways, and antioxidant effects.[3][4][5]

Mogrosides are characterized by a mogrol (B2503665) aglycone backbone with varying numbers and linkages of glucose units.[3] The specific glycosidic structure is critical to their biological activity. While extensive research exists for major mogrosides like Mogroside V and Siamenoside I, the specific derivative, this compound, remains uncharacterized in the scientific literature regarding its effects on glucose metabolism. This whitepaper will, therefore, provide a comprehensive overview of the established hypoglycemic properties of the mogroside family as a foundational guide for future research into specific derivatives like this compound.

Known Hypoglycemic Mechanisms of Mogrosides

Research indicates that mogrosides exert their anti-diabetic effects through a multi-pronged approach, targeting different aspects of glucose homeostasis.

2.1 Stimulation of Insulin Secretion Studies have demonstrated that both crude Luo Han Guo extract and purified Mogroside V can directly stimulate insulin secretion from pancreatic β-cells.[4][5][6] This action is crucial for managing blood glucose levels, as insulin is the primary hormone responsible for glucose uptake by peripheral tissues.

2.2 Inhibition of α-Glucosidase One of the key therapeutic strategies for managing postprandial hyperglycemia is the inhibition of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, mogrosides can delay carbohydrate absorption, leading to a more gradual increase in blood glucose after a meal. Mogroside V, in particular, has been identified as a direct inhibitor of α-glucosidase.[7][8]

2.3 Activation of the AMPK Signaling Pathway The 5' AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism.[3] Activation of AMPK in tissues like the liver, muscle, and adipose tissue enhances glucose uptake and utilization while suppressing hepatic gluconeogenesis (the production of glucose in the liver).[9][10] Mogrol, the metabolic precursor to mogrosides following digestion, has been found to activate AMPK, suggesting this is a primary mechanism for the systemic hypoglycemic effects observed.[3][10] This activation leads to the downregulation of genes involved in gluconeogenesis and lipogenesis.[9]

2.4 Antioxidant and Anti-inflammatory Effects Chronic hyperglycemia is associated with increased oxidative stress and inflammation, which contribute to insulin resistance and β-cell dysfunction.[2] Mogroside extracts have been shown to scavenge free radicals, increase the activity of endogenous antioxidant enzymes, and reduce levels of inflammatory markers, thereby protecting against diabetes-related complications.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Mogroside V and mogroside-rich extracts.

Table 1: In Vitro Efficacy of Mogroside V

| Parameter | Compound | Value | Assay System | Source(s) |

|---|---|---|---|---|

| α-Glucosidase Inhibition | Mogroside V | IC50: 46.11 µM | Enzyme Inhibition Assay | [7][8] |

| Insulin Secretion | Mogroside V | Significant increase at 5 µM | Pancreatic β-cell line |[4][8] |

Table 2: In Vivo Hypoglycemic Effects of Mogroside-Rich Extract (MGE) and Mogroside V

| Compound | Animal Model | Dosage | Duration | Key Outcomes | Source(s) |

|---|---|---|---|---|---|

| MGE | STZ-induced Diabetic Mice | 150 & 300 mg/kg | 5 weeks | Dose-dependent reduction in Fasting Blood Glucose (FBG), GSP, and HOMA-IR. | [9] |

| Mogroside V | T2DM Rats | 30, 75, 150 mg/kg/day | Not Specified | Improved fasting blood glucose and insulin sensitivity. | [8] |

| MGE | Alloxan-induced Diabetic Mice | Not specified | Not specified | Lowered serum glucose and oxidative stress. |[12] |

Detailed Experimental Protocols

4.1 Protocol for α-Glucosidase Inhibition Assay

This protocol is based on methodologies described for assessing Mogroside V's inhibitory activity.[7]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (e.g., 40 mM, pH 7.0). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

-

Incubation: Test compound (Mogroside V) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

-

Reaction Termination: After a second incubation period (e.g., 20 minutes), the reaction is terminated by adding a stop solution, typically a high pH buffer like 0.1 M Na₂CO₃.

-

Quantification: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer. The inhibitory activity is calculated as a percentage relative to a control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

4.2 Protocol for In Vivo Hypoglycemic Study in STZ-Induced Diabetic Mice

This is a generalized protocol based on studies evaluating mogroside extracts.[9]

-

Animal Model Induction: Type 2 diabetes is induced in mice (e.g., Kunming mice) through a combination of a high-fat diet (HFD) for several weeks, followed by a low-dose intraperitoneal injection of streptozotocin (B1681764) (STZ).

-

Grouping and Administration: Animals with confirmed hyperglycemia are randomly divided into groups: a normal control group, a diabetic model control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of the mogroside extract (e.g., 150 and 300 mg/kg) via oral gavage daily.

-

Monitoring: Body weight and fasting blood glucose (FBG) are monitored weekly from tail vein blood samples.

-

Terminal Analysis: After the treatment period (e.g., 5 weeks), animals are euthanized. Blood is collected for analysis of serum insulin, glycated serum protein (GSP), and lipid profiles. Tissues such as the liver are harvested for histological examination and analysis of gene expression (e.g., AMPK pathway components) via qPCR or Western blot.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the differences between the groups.

Visualization of Pathways and Workflows

5.1 Signaling Pathway: AMPK Activation by Mogrosides

The following diagram illustrates the proposed mechanism by which mogrosides, via their metabolite mogrol, exert hypoglycemic effects through the AMPK signaling pathway in a hepatocyte.

Caption: Proposed AMPK signaling cascade for mogroside-mediated hypoglycemia.

5.2 Experimental Workflow: In Vivo Hypoglycemic Evaluation

This diagram outlines a typical experimental workflow for assessing the anti-diabetic potential of a test compound like a mogroside derivative.

References

- 1. greal.co [greal.co]

- 2. megawecare.com [megawecare.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract.. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ABC Herbalgram Website [herbalgram.org]

- 12. researchgate.net [researchgate.net]

- 13. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

The Anti-inflammatory Potential of Cucurbitane Triterpenoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitane triterpenoid (B12794562) glycosides, a class of tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family, have garnered significant scientific interest for their diverse pharmacological activities. Among these, their potent anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents for a range of inflammatory disorders. These natural products have been shown to modulate key signaling pathways and cellular responses involved in the inflammatory cascade. This technical guide provides an in-depth overview of the anti-inflammatory potential of cucurbitane triterpenoid glycosides, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies employed in their evaluation.

Core Mechanisms of Anti-inflammatory Action

Cucurbitane triterpenoid glycosides exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Cucurbitane triterpenoid glycosides, including Cucurbitacin B and Mogroside V, have been demonstrated to interfere with this pathway at multiple points.[1][2][3] They can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[4][5][6][7][8]

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation cascades leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.

Several cucurbitane triterpenoid glycosides have been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[1][9] By inhibiting the activation of these key kinases, these compounds effectively dampen the downstream inflammatory signaling, contributing to their overall anti-inflammatory effect.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of various cucurbitane triterpenoid glycosides has been quantified in numerous in vitro and in vivo studies. The following table summarizes key quantitative data for some of the most studied compounds.

| Compound | Experimental Model | Parameter Measured | Result | Reference |

| Cucurbitacin B | LPS-stimulated RAW 264.7 macrophages | NO Production | IC50: ~5 µM | [1] |

| Imiquimod-induced psoriasis-like dermatitis (mice) | Inhibition of NF-κB and STAT3 activation | Significant reduction in inflammation | [1] | |

| Carrageenan-induced paw edema (rats) | Reduction in paw edema | Dose-dependent reduction | [8] | |

| Cucurbitacin D | Human cancer cell lines (HepG2) | COX-2, iNOS, NO levels | Significant decrease at 5 µM | [6] |

| Cucurbitacin E | LPS/IFN-γ-stimulated RAW 264.7 macrophages | NO Production | Significant inhibition | [10] |

| Carrageenan-induced paw edema (rats) | Paw edema | Significant suppression | [10] | |

| Human cancer cell lines | COX-2 Inhibition | 35% at 100 µg/ml | [4] | |

| Cucurbitacin I | Human cancer cell lines | COX-2 Inhibition | 27% at 100 µg/ml | [4] |

| Cucurbitacin IIb | Con A-stimulated lymphocytes | Lymphocyte proliferation | IC50: 4.05 ± 0.20 µM (24h), 3.50 ± 0.25 µM (48h) | [9] |

| Mogroside V | PM2.5-induced porcine alveolar macrophages | NO Production | Significant inhibition | [3] |

| PM2.5-induced porcine alveolar macrophages | IL-18, TNF-α, COX-2 expression | Inhibition of upregulation | [3] |

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation of the anti-inflammatory properties of cucurbitane triterpenoid glycosides. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used primary screening method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere overnight.[11][12]

-

Compound Treatment: The cells are pre-treated with various concentrations of the test cucurbitane triterpenoid glycoside for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the control group) and incubating for 24 hours.[12]

-

Nitric Oxide Measurement (Griess Assay):

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of test compounds.

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into several groups (n=6-8 per group):

-

Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Positive control (e.g., indomethacin (B1671933) or diclofenac).

-

Test groups receiving different doses of the cucurbitane triterpenoid glycoside.

-

-

Compound Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[13]

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Conclusion

Cucurbitane triterpenoid glycosides represent a promising class of natural products with significant anti-inflammatory potential. Their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, provides a strong mechanistic basis for their observed effects. The quantitative data from both in vitro and in vivo studies highlight their potency in reducing the production of pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds as potential therapeutic agents for the management of inflammatory diseases. Further research focusing on structure-activity relationships, bioavailability, and safety profiles will be crucial in translating the therapeutic promise of cucurbitane triterpenoid glycosides into clinical applications.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and antiinflammatory activities of cucurbitacins from Cucurbita andreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Mogroside IA-(1-3)-glucopyranoside using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mogrosides are a group of cucurbitane-type triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit). They are known for their intense sweetness and are widely used as natural, non-caloric sweeteners.[1][2] Mogroside V is the most abundant and well-characterized mogroside.[3][4] Mogroside IA-(1-3)-glucopyranoside is a related compound of interest, and its accurate quantification is essential for various applications, including pharmacokinetic studies, quality control of monk fruit extracts, and formulation development in the food and pharmaceutical industries. This document provides a comprehensive HPLC-MS/MS method that can be tailored for the specific quantification of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol involving protein precipitation is described below. This method is suitable for biological matrices like plasma and may be adapted for other sample types.

Materials:

-

Blank matrix (e.g., rat plasma)

-

Methanol (B129727) (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 75 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are adapted from established methods for Mogroside V and are expected to provide good chromatographic separation and sensitive detection for this compound.[1][3][4]

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC or UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.0 x 50 mm, 3.0 µm)[3][4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation (e.g., starting with a higher percentage of A and gradually increasing B) |

| Flow Rate | 0.2 - 0.5 mL/min[1] |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][3][4] |

| Precursor Ion (Q1) | m/z 800.0 (Calculated for [M-H]⁻ of this compound, C42H72O14, MW: 801.01)[5] |

| Product Ion (Q3) | Theoretical m/z 638.0 (Corresponding to the loss of a glucose moiety, [M-H-162]⁻). This transition requires experimental verification. |

| Collision Energy (CE) | To be optimized for the specific instrument and transition. A starting point of 40-50 eV can be used based on similar compounds.[3] |

| Other Parameters | Capillary voltage, gas flows (nebulizer, auxiliary, collision), and temperatures should be optimized for maximum signal intensity. |

Quantitative Data (Representative)

The following tables summarize typical quantitative performance data obtained for Mogroside V analysis. These values should be considered as a benchmark, and a full method validation according to regulatory guidelines (e.g., FDA, EMA) is required for the quantification of this compound.

Table 1: Calibration Curve and Sensitivity for Mogroside V [3][4]

| Parameter | Typical Value |

| Linearity Range (ng/mL) | 96.0 - 96000 |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) (ng/mL) | 96.0 |

Table 2: Precision and Accuracy for Mogroside V [3]

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | < 10 | < 10 | 90 - 110 |

| Mid QC | < 10 | < 10 | 90 - 110 |

| High QC | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect for Mogroside V [3]

| Parameter | Typical Value (%) |

| Recovery | 91.3 - 95.7 |

| Matrix Effect | 98.2 - 105.0 |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps in the HPLC-MS/MS workflow for the quantification of this compound.

Logical Relationship of Method Development

Caption: The logical approach for developing a quantitative method for a novel analyte by adapting an existing, validated method for a structurally similar compound.

Conclusion